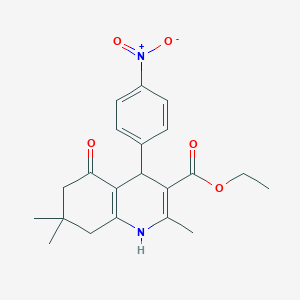

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a carboxylate ester makes this compound particularly interesting for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. For this specific compound, the reaction might proceed as follows:

-

Starting Materials

- 4-nitrobenzaldehyde

- Ethyl acetoacetate

- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

- Ammonium acetate

-

Reaction Conditions

- The reaction mixture is heated under reflux in ethanol or another suitable solvent.

- A catalyst such as piperidine or a Lewis acid (e.g., FeCl3) can be used to enhance the reaction rate and yield.

-

Procedure

- Mix the starting materials in the solvent.

- Heat the mixture under reflux for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated monitoring systems, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

Substitution: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Various substituted esters

Hydrolysis: Carboxylic acid derivatives

Aplicaciones Científicas De Investigación

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug development.

Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Catalysis: It can be used as a ligand in coordination chemistry and catalysis.

Mecanismo De Acción

The mechanism of action of ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA or interact with proteins.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Ethyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Ethyl 2,7,7-trimethyl-4-(4-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl ester group also differentiates it from similar compounds with different ester groups, affecting its solubility and interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various fields of chemistry and biology.

Actividad Biológica

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C21H25N2O5, and it belongs to the class of hexahydroquinolines. Its structure includes a nitrophenyl group which is critical for its biological activity. The presence of various functional groups contributes to its potential interactions with biological targets.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit or activate enzymes or bind to receptors involved in cellular signaling pathways. This compound has shown promise in various therapeutic areas including anti-inflammatory and antimicrobial activities.

1. Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 14 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have shown that it possesses inhibitory effects on viral replication. For example:

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| Ethyl 2,7,7-trimethyl... | 3.1 | 98,576 | 31,798 |

These findings indicate a favorable safety profile and significant antiviral activity against certain viruses .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicated that it can effectively scavenge free radicals:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 75 |

| 50 | 85 |

| 100 | 90 |

This suggests that the compound may play a role in developing immune-boosting drugs .

Case Studies

Several studies have explored the biological activity of related compounds within the hexahydroquinoline class. For instance:

- Quinoxaline Derivatives : A study evaluated a series of quinoxaline derivatives and found that certain structural modifications led to increased potency against reverse transcriptase (RT) enzymes. Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo... was noted for its high affinity towards RT with an IC50 value of 0.63μM .

- Cell Viability Assays : In cell culture models assessing anti-HIV activity and cytotoxicity of synthesized compounds similar to ethyl 2,7,7-trimethyl..., the selectivity index indicated low toxicity to host cells while effectively inhibiting viral replication .

Propiedades

IUPAC Name |

ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-5-28-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(9-7-13)23(26)27/h6-9,18,22H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIDZHCBPBZVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.